molecular formula C12H11F2N3O B3482637 N-(3,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-carboxamide

N-(3,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B3482637
M. Wt: 251.23 g/mol
InChI Key: CTPSGYUINMSEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-carboxamide, commonly known as DFP-10825, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals.

Mechanism of Action

DFP-10825 acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response of the body. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
DFP-10825 has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been found to have antitumor effects by inhibiting the growth of cancer cells. Additionally, DFP-10825 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of DFP-10825 is its potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

DFP-10825 has shown promising results in preclinical studies, and there is a need for further research to explore its potential applications in the field of pharmaceuticals. Some of the future directions for research include:
1. Investigating the potential of DFP-10825 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Exploring the potential of DFP-10825 as a chemotherapeutic agent for the treatment of cancer.
3. Developing new formulations of DFP-10825 to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of DFP-10825 in humans.
Conclusion
DFP-10825 is a promising compound that has shown potential applications in the field of pharmaceuticals. Its potent anti-inflammatory and analgesic effects, as well as its potential applications in the treatment of neurodegenerative diseases and cancer, make it an exciting area of research. Further research is needed to explore its full potential and to develop new formulations that can overcome its limitations.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Additionally, it has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-2-17-7-8(6-15-17)12(18)16-9-3-4-10(13)11(14)5-9/h3-7H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPSGYUINMSEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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